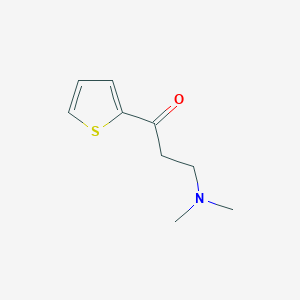

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Description

BenchChem offers high-quality 3-(Dimethylamino)-1-(2-thienyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(2-thienyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZUWJMJSKMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-35-5 | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanone: Synthesis, Characterization, and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key synthetic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and primary application as a precursor to the antidepressant medication, duloxetine.

Introduction and Significance

3-(Dimethylamino)-1-(2-thienyl)-1-propanone, often encountered as its hydrochloride salt, is a Mannich base of significant interest in medicinal chemistry.[1][2] Its molecular structure, featuring a thiophene ring, a propanone backbone, and a dimethylamino group, makes it a versatile building block for more complex molecules.[1] The primary driver for the extensive study and industrial production of this compound is its crucial role as a key intermediate in the synthesis of duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[3] Understanding the synthesis and properties of this precursor is therefore fundamental for chemists and pharmacologists involved in the development and manufacturing of duloxetine and related compounds.

Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride

The hydrochloride salt is the most common form of this compound used in synthesis due to its enhanced stability and handling characteristics.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄ClNOS | [4][5][6][7] |

| Molecular Weight | 219.73 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 176-182 °C | [1][6] |

| Boiling Point | 282.6 °C at 760 mmHg | [4][6] |

| Density | ~1.1 g/cm³ | [4][5][6] |

| Flash Point | 124.7 °C | [4][6] |

| Solubility | Soluble in water and organic solvents like acetonitrile | [8] |

Synthesis and Mechanism

The primary route for the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone is the Mannich reaction, a classic three-component condensation.[3] This reaction involves an α-CH acidic compound (2-acetylthiophene), a primary or secondary amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[9]

The Mannich Reaction Mechanism

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The enol form of the ketone then attacks this iminium ion, leading to the formation of the β-amino carbonyl compound, also known as a Mannich base.[10]

Caption: Mechanism of the Mannich Reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride

The following protocol is a well-established method for the laboratory-scale synthesis of the hydrochloride salt of the title compound.[4]

Materials:

-

2-Acetylthiophene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol

-

Concentrated Hydrochloric Acid (12N)

-

Acetone

Procedure:

-

A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is prepared in a round-bottom flask.[4]

-

The mixture is refluxed for approximately 1.5 hours.[4]

-

After the reflux period, the solution is diluted with additional ethanol (100 ml) and acetone (500 ml).[4]

-

The solution is then chilled, typically overnight, to induce crystallization of the product.[4]

-

The resulting solid is collected by filtration, washed, and dried to yield 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride as a colorless crystalline solid.[4]

Role in Drug Development: The Gateway to Duloxetine

The primary significance of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone lies in its role as a key precursor in the multi-step synthesis of duloxetine.[3] The subsequent synthetic transformations involve the reduction of the ketone functionality to a hydroxyl group, followed by further modifications to introduce the naphthyloxy moiety and demethylation to yield the final active pharmaceutical ingredient.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:5424-47-5 | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride CAS NO: 5424-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. biosynth.com [biosynth.com]

- 8. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 9. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | C9H13NOS | CID 408257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(N, N-Dimethylamino)-1-(2-thienyl) propanone hydrochloride CAS#: [m.chemicalbook.com]

3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride properties

An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

Executive Summary

This document provides a comprehensive technical overview of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (CAS No: 5424-47-5). It is a crucial Mannich base widely recognized for its role as a versatile synthetic intermediate in pharmaceutical development. This guide delves into its physicochemical properties, provides a detailed and validated synthesis protocol, explores its primary application as a precursor in the manufacturing of key therapeutic agents, and outlines essential analytical, safety, and handling procedures. The content is tailored for researchers, chemists, and professionals in the drug development sector, offering field-proven insights and authoritative data to support laboratory and scale-up activities.

Introduction: Strategic Importance in Medicinal Chemistry

3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is a ketone functionalized with a dimethylaminopropyl group and a thiophene ring. Its structure is of significant interest in medicinal chemistry, not for its direct biological activity, but for its utility as a key building block. The presence of the ketone and the tertiary amine functionalities makes it a reactive and adaptable intermediate for constructing more complex molecular architectures.[1]

Its most prominent application is in the synthesis of duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used extensively as an antidepressant.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and utilize in various reaction conditions compared to its free base form.[1] This guide will elucidate the critical parameters of this compound, providing a foundational understanding for its effective application in research and development.

Physicochemical and Computed Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physical, chemical, and computed descriptors for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5424-47-5 | [3][4][5] |

| Molecular Formula | C₉H₁₄ClNOS | [3][6] |

| Molecular Weight | 219.73 g/mol | [3][6][7] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 176 - 182 °C | [1] |

| IUPAC Name | 3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | [6][7] |

| Common Synonyms | 2-[3-(Dimethylamino)propionyl]thiophene hydrochloride | [4] |

| Topological Polar Surface Area | 48.6 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

Synthesis: The Mannich Reaction Pathway

The most common and efficient synthesis of this compound is achieved via the Mannich reaction. This classic organic reaction is favored for its reliability in forming β-amino carbonyl compounds. The causality behind this choice is the reaction's ability to create a carbon-carbon bond between a ketone (2-acetylthiophene), an amine (dimethylamine), and formaldehyde in a single, efficient operation.

Caption: Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established procedures, ensuring high yield and purity.[8]

Materials:

-

2-Acetylthiophene (0.5 mol, 63.1 g)

-

Dimethylamine hydrochloride (0.65 mol, 53.0 g)

-

Paraformaldehyde (0.22 mol, 19.8 g)

-

12N Hydrochloric acid (1 ml)

-

Ethanol (180 ml total)

-

Acetone (500 ml)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-acetylthiophene (63.1 g), dimethylamine hydrochloride (53.0 g), paraformaldehyde (19.8 g), 12N hydrochloric acid (1 ml), and ethanol (80 ml).[8]

-

Reflux: Heat the mixture to reflux and maintain for 1.5 hours. The solution should be monitored for homogeneity.[8]

-

Crystallization: After the reflux period, remove the heat source and dilute the warm solution with an additional 100 ml of ethanol, followed by 500 ml of acetone. This step is critical as it lowers the solubility of the product, inducing crystallization.[8]

-

Isolation: Chill the solution overnight in a refrigerator or ice bath to maximize crystal formation.[8]

-

Filtration and Yield: Collect the resulting solid product by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any soluble impurities. The reported yield for this procedure is approximately 75.0 g (73%) of a colorless crystalline solid.[8]

Applications in Pharmaceutical Development

The primary value of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride lies in its role as a versatile precursor for high-value pharmaceutical targets.[1]

Key Intermediate for Duloxetine Synthesis

This compound is a direct precursor to intermediates required for the synthesis of Duloxetine.[2] The ketone group is typically reduced to a hydroxyl group, and subsequent chemical modifications lead to the final active pharmaceutical ingredient (API).[2] Its structure provides the core thiophene and aminopropane backbone of the final drug molecule.

Caption: Synthetic pathway from the title compound to Duloxetine.

Other Research Applications

Beyond its main application, this compound is utilized in several other research domains:

-

Neuropharmacology & Drug Discovery: It serves as a scaffold for creating libraries of novel compounds to test for various biological activities, particularly in discovering treatments for neurological disorders.[1]

-

Analytical Chemistry: It is employed as a certified reference material or analytical standard for the accurate quantification of related substances in complex matrices, which is vital for quality control in drug manufacturing.[1][9]

-

Material Science: The compound is explored for its potential in synthesizing novel polymers and coatings that may possess unique optical or electrical properties.[1]

Analytical Characterization

To ensure the identity and quality of the compound, a combination of analytical techniques is recommended. While the supplier assumes the buyer will confirm identity and purity, standard methods include:

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information by analyzing the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ketone (C=O stretch) and the C-S bond of the thiophene ring.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the compound's mass.[6]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main compound from any impurities.

-

Titration: An assay can be performed via acid-base titration to determine the purity of the hydrochloride salt.[1]

-

Melting Point Analysis: A sharp melting point range, consistent with reference values (176-182 °C), indicates high purity.[1]

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

According to the Safety Data Sheet provided by TCI Chemicals under European Regulation (EC) No 1272/2008, the substance is not classified as hazardous.[10] However, aggregated data on PubChem lists several potential GHS hazard statements, including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

Expert Insight: This discrepancy is common for research chemicals. It is imperative to handle the compound with care, assuming it is potentially hazardous. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Recommended Handling Procedures

-

Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands and face thoroughly after handling.[10]

Storage Conditions

-

Store in a tightly closed container.[10]

-

Keep in a cool, dry, and well-ventilated place, away from direct sunlight.[1][10]

-

For long-term stability, storing under an inert gas atmosphere is recommended.[10]

Conclusion

3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is a compound of significant industrial and research value. Its straightforward and high-yielding synthesis via the Mannich reaction, coupled with its critical role as a precursor to the antidepressant duloxetine, cements its importance in pharmaceutical chemistry. This guide provides the foundational knowledge, from synthesis to application and handling, enabling researchers and developers to leverage this versatile intermediate with confidence and precision.

References

- Sigma-Aldrich. 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

- TCI Chemicals. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride | 5424-47-5.

- PrepChem.com. Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

- Home Sunshine Pharma. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride CAS NO: 5424-47-5.

- Chemsrc. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | CAS#:5424-47-5.

- TCI Chemicals.

- Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride.

- PharmaCompass.com. 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

- Chem-Impex. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

- PubChem. 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

- ChemicalBook. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis.

- EvitaChem. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

- Fisher Scientific.

- TCI Chemicals. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride | 5424-47-5.

- LGC Standards. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 3. 3-(DIMETHYLAMINO)-1-(2-THIENYL)-1-PROPANONE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride CAS NO: 5424-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CAS#:5424-47-5 | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | Chemsrc [chemsrc.com]

- 6. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride [lgcstandards.com]

- 10. tcichemicals.com [tcichemicals.com]

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow. We will synthesize data from multiple spectroscopic techniques to build a complete and unambiguous picture of the molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step in any structure elucidation is to determine the elemental composition and molecular formula.[1] This foundational data provides the atomic "parts list" from which the structure is built and offers the first clues about its nature.

For 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one, the molecular formula is C₉H₁₃NOS.[2] This is typically confirmed using high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio with enough accuracy to predict a unique elemental composition.

Index of Hydrogen Deficiency (IHD)

With the molecular formula, we can calculate the IHD to determine the degree of unsaturation (rings and/or multiple bonds).

-

IHD = C - (H/2) - (X/2) + (N/2) + 1

-

IHD = 9 - (13/2) + (1/2) + 1 = 4

An IHD of 4 is consistent with the proposed structure, which contains one aromatic ring (the thiophene ring, accounting for 4 degrees of unsaturation: one ring and three double bonds) and one carbonyl group (C=O), which is part of the delocalized system of the thiophene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic

Mass spectrometry is indispensable for determining the molecular weight and gleaning structural information from fragmentation patterns.[3][4] For a molecule like this, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is an ideal choice as the dimethylamino group is readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid) to a concentration of ~1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

-

Ionization: Electrospray Ionization (ESI), positive ion mode.

-

Analysis:

-

Full Scan MS: Acquire data from m/z 50-500 to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

Data Interpretation: Decoding the Fragments

The combination of the molecular ion peak and its fragmentation pattern provides a powerful confirmation of the proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M] | C₉H₁₃NOS | 183.0718 |

| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 |

The fragmentation pattern in MS/MS is key. For β-amino ketones, characteristic cleavages occur alpha to the carbonyl group and alpha to the nitrogen atom. The thiophene carbonyl fragment is particularly stable and expected to be a prominent peak.

Caption: Predicted ESI-MS/MS fragmentation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups within a molecule by probing their vibrational frequencies.[4] This technique provides rapid, non-destructive confirmation of the key chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: Correlating Bands to Structure

The spectrum is analyzed for characteristic absorption bands that correspond to the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

|---|---|---|

| ~3100 | C-H Stretch | Thiophene Ring |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1665 | C=O Stretch | Aryl Ketone (conjugated)[5] |

| 1450-1550 | C=C Stretch | Thiophene Ring Aromaticity |

| ~1260 | C-N Stretch | Tertiary Amine[5] |

| 850-700 | C-H Bend | Thiophene Ring Substitution Pattern[6] |

The most diagnostic peak is the strong carbonyl (C=O) absorption around 1665 cm⁻¹. Its position, lower than that of a typical saturated ketone (~1715 cm⁻¹), is indicative of conjugation with the electron-rich thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3][7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

2D NMR (COSY, HSQC): Used for unambiguous assignment by showing proton-proton and proton-carbon correlations.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a complete map of the proton framework.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | dd | 1H | Thiophene H-5 |

| ~7.60 | dd | 1H | Thiophene H-3 |

| ~7.10 | dd | 1H | Thiophene H-4 |

| ~3.10 | t | 2H | -CO-CH₂ - |

| ~2.75 | t | 2H | -CH₂-N - |

| ~2.30 | s | 6H | -N(CH₃ )₂ |

-

Thiophene Region: The three protons on the thiophene ring appear in the aromatic region (7-8 ppm) and their specific splitting patterns (doublet of doublets, dd) confirm the 2-substitution pattern.

-

Aliphatic Region: The two methylene groups (-CH₂CH₂-) appear as two distinct triplets due to coupling with each other. The six protons of the two equivalent methyl groups on the nitrogen appear as a sharp singlet further upfield.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~192.0 | C | Carbonyl (C=O) |

| ~144.0 | C | Thiophene C-2 |

| ~133.5 | CH | Thiophene C-5 |

| ~131.8 | CH | Thiophene C-3 |

| ~128.0 | CH | Thiophene C-4 |

| ~55.0 | CH₂ | -C H₂-N |

| ~45.0 | CH₃ | -N(C H₃)₂ |

| ~38.0 | CH₂ | -CO-C H₂- |

The downfield signal at ~192.0 ppm is characteristic of a ketone carbonyl carbon. The four distinct signals in the 128-144 ppm range confirm the four unique carbons of the substituted thiophene ring.

Integrated Workflow and Final Confirmation

The true power of modern analytical chemistry lies in the integration of multiple techniques.[4] No single method provides the complete picture, but together, they offer unambiguous proof of structure.

Caption: A comprehensive workflow for the structural elucidation of an organic compound.

By following this workflow, we can confidently confirm the structure of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one. The HRMS data validates the molecular formula C₉H₁₃NOS.[2] IR spectroscopy confirms the presence of a conjugated ketone, a tertiary amine, and a thiophene ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atom-to-atom connectivity, mapping out the complete molecular architecture. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for compound characterization in research and development.

References

- Methods for the Elucidation of the Structure of Organic Compounds.MIT OpenCourseWare.

- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.University of Nairobi.

- Molecular Structure Characterisation and Structural Elucid

- Computer methods for structure elucidation of new organic compounds

- Structure Elucidation Definition - Organic Chemistry II Key Term.Fiveable.

- The Infrared Absorption Spectra of Thiophene Deriv

- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone.PubChem.

- Infrared Spectroscopy.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | C9H13NOS | CID 408257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. fiveable.me [fiveable.me]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

Thienyl Propanone Derivatives: A Multifaceted Scaffold for Novel Therapeutics

An In-depth Technical Guide

This guide provides an in-depth exploration of the diverse biological activities of thienyl propanone derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into the key therapeutic areas where these molecules have shown promise, including antimicrobial, anticancer, and anti-inflammatory applications. The narrative is structured to provide not just a review of findings, but a causal analysis of experimental design and a practical guide to the methodologies used to elucidate these activities, reflecting a field-proven perspective for researchers and drug development professionals.

Introduction to Thienyl Propanones

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its structural similarity to a benzene ring, combined with the presence of a sulfur heteroatom, imparts unique physicochemical properties that facilitate interactions with a wide range of biological targets. When incorporated into a propanone framework—specifically the 1,3-diaryl-2-propen-1-one known as a chalcone and its derivatives—the resulting molecules gain a flexible, reactive α,β-unsaturated carbonyl system. This combination has proven to be a fertile ground for the synthesis of derivatives with a broad spectrum of biological activities.[1][2] This guide will dissect the major therapeutic potentials of this chemical class, focusing on the underlying mechanisms and the experimental frameworks used for their validation.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel chemical scaffolds for antimicrobial agents. Thienyl propanone derivatives have emerged as promising candidates, exhibiting activity against a wide array of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thienyl propanone derivatives is often attributed to their chalcone-like core, which can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in essential microbial enzymes or proteins. However, more specific mechanisms have been identified. For instance, certain thienyl sulfonamide derivatives act as competitive antagonists of 4-aminobenzoic acid (PABA), thereby disrupting the bacterial folic acid synthesis pathway, which is crucial for producing essential purines.[3] Other heterocyclic derivatives synthesized from thienylchalcones have demonstrated broad-spectrum activity, suggesting that their uptake by microbial cells may be favored by specific structural features like hydroxyl and ester groups.[4]

In Vitro Efficacy

The antimicrobial potential of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics provide a standardized measure of a compound's potency.

| Compound Class | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Thienyl Sulfonamides (3c, 3f, 3g) | Carbapenem-resistant K. pneumoniae | 31.25 | 62.5 | [3] |

| Thienyl Sulfonamides (3a, 3b, 3o) | Carbapenem-resistant K. pneumoniae | 62.5 | 125 | [3] |

| 6H-benzo[c]chromen-6-ones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | 625 | Not Reported | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard, self-validating system for determining the MIC of a potential antimicrobial agent. Its causality is rooted in exposing a standardized inoculum of a microorganism to serial dilutions of the test compound to find the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compound is dissolved in a suitable solvent (like DMSO) and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included to ensure the viability of the bacteria and the sterility of the medium, respectively. A standard antibiotic like Ciprofloxacin is often used as a reference control.[4]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow Visualization

Caption: Workflow for determining antimicrobial MIC and MBC.

Anticancer Activity: Targeting Malignant Cell Proliferation

Thiophene derivatives have shown significant cytotoxic activity against various cancer cell lines, making them an area of intense investigation for oncology drug development.[5][6] Their mechanisms are often multifactorial, involving cell cycle arrest, apoptosis induction, and inhibition of key signaling kinases.

Mechanisms of Anticancer Action

-

Cytotoxicity and Cell Cycle Arrest: Many thienyl propanone derivatives exhibit potent cytotoxicity, with IC50 values in the low micromolar range.[5] A common mechanism is the induction of cell cycle arrest, frequently in the G0/G1 phase, which prevents cancer cells from progressing towards mitosis and proliferation.[5]

-

Apoptosis Induction: Beyond halting proliferation, effective anticancer agents should induce programmed cell death (apoptosis). Studies using Annexin V staining and flow cytometry have confirmed that certain thienyl derivatives effectively trigger apoptosis in cancer cells.[6]

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Specific thienyl derivatives have been found to inhibit key kinases involved in cancer progression, such as pim-1 kinase and Epidermal Growth Factor Receptor (EGFR), providing a more targeted mechanism of action.[7][8]

In Vitro Efficacy Against Cancer Cell Lines

The cytotoxic potential is typically evaluated against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thienyl Chalcone (Compound 5) | MCF-7 (Breast) | 7.79 | [9] |

| Thienyl Chalcone (Compound 5) | MDA-MB-231 (Breast) | 5.27 | [9] |

| Thienyl Chalcone (Compound 8) | MCF-7 (Breast) | 7.24 | [9] |

| Thieno[2,3-d]pyrimidine (Compound l) | MDA-MB-231 (Breast) | 27.6 | [10] |

| Amino-thiophene (Compound 15b) | A2780 (Ovarian) | 12 | [6] |

| Thiophene Derivatives (SB-200) | MCF-7 (Breast) | < 30 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] The causality lies in the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of ~5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thienyl propanone derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Pathway Visualization

Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammatory diseases pose a significant therapeutic challenge. Thienyl propanone derivatives have demonstrated potent anti-inflammatory properties, often acting on key enzymatic pathways that drive the inflammatory cascade.[12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to modulate critical signaling pathways and enzymes:

-

Inhibition of COX/LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiophene derivatives have been shown to inhibit these enzymes.[12]

-

Downregulation of Pro-inflammatory Cytokines: Compounds can suppress the expression of pro-inflammatory genes, leading to a reduction in cytokines such as TNF-α, IL-6, and IL-1β.[12]

-

MAP Kinase Inhibition: A series of thienyl ureas (related to propanones) were identified as potent inhibitors of p38 MAP kinase, a central regulator of inflammatory cytokine synthesis.[14] This pathway represents a key target for controlling inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The causality is clear: a reduction in NO levels in the presence of the test compound indicates an anti-inflammatory effect.[15]

Step-by-Step Methodology:

-

Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate and cultured until they reach approximately 80% confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of the thienyl propanone derivative for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells + LPS) are included.

-

Incubation: The plate is incubated for 24 hours to allow for NO production.

-

Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new plate. 50 µL of Griess Reagent A (sulfanilamide solution) is added, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measurement: After a brief incubation period (10-15 minutes) for color development, the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of inflammatory pathways by thienyl derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For thienyl propanone derivatives, several key structural features have been identified that influence their potency and selectivity.

-

Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings flanking the propanone core are critical. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the α,β-unsaturated system, affecting its reactivity and target binding affinity. For anti-inflammatory activity, the presence of methyl, methoxy, ester, and amine groups has been noted as important.[12]

-

The Thiophene Moiety: The position of the linkage to the propanone chain on the thiophene ring can impact activity.[16] Furthermore, substitutions directly on the thiophene ring can tune the molecule's pharmacological profile.

-

Flexibility and Conformation: The three-carbon propanone linker allows for conformational flexibility, which can be crucial for fitting into the binding pocket of a target protein. Modifications that constrain or alter this flexibility can have a profound effect on biological activity.

Caption: Key structural sites for SAR analysis in thienyl derivatives.

Conclusion

Thienyl propanone derivatives represent a versatile and highly promising chemical scaffold with demonstrated efficacy across multiple therapeutic domains. Their potent antimicrobial, anticancer, and anti-inflammatory activities are underpinned by diverse mechanisms of action, from broad disruption of cellular processes to specific inhibition of key signaling kinases. The continued exploration of their structure-activity relationships, guided by the robust experimental protocols detailed herein, will undoubtedly pave the way for the development of novel, highly effective therapeutic agents. This guide serves as a foundational resource for scientists dedicated to advancing these exciting molecules from the laboratory to the clinic.

References

-

Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 42-48. [Link]

-

de Farias, I. A. P., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 29(4), 337-345. [Link]

-

Herrera, C., et al. (2009). In vitro activity of thienyl-2-nitropropene compounds against Trypanosoma cruzi. Memórias do Instituto Oswaldo Cruz, 104(7), 980-985. [Link]

-

ResearchGate. (n.d.). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. [Link]

-

de Souza, T. C., et al. (2016). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen, 5(5), 814-822. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Request PDF on ResearchGate. [Link]

-

Mazimba, O., et al. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. ResearchGate. [Link]

-

Cha, H. J., et al. (2019). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 10, 113. [Link]

-

Redman, A. M., et al. (2001). p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters, 11(1), 9-12. [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances, 14(1), 1-12. [Link]

-

Wang, Y., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Journal of Nanobiotechnology, 21(1), 438. [Link]

-

da Silva, W. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4339. [Link]

-

Fayed, A. A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. [Link]

-

Mazimba, O. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 42-48. [Link]

-

Pan, M., et al. (2016). Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin. Molecular Nutrition & Food Research, 60(5), 1109-1120. [Link]

-

Shaik, A. B., et al. (2021). Synthesis, Characterization, and In-Vitro Cytotoxic Activity of Novel Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Systematic Reviews in Pharmacy, 12(1), 843-851. [Link]

-

Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1373-1383. [Link]

-

El-Sayed, R. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1025-1044. [Link]

-

Zhang, A., et al. (1998). [Structure-activity relationships analysis of thienorphine and its derivatives]. Yao Xue Xue Bao, 33(10), 748-752. [Link]

-

Lee, S. K., et al. (2006). Identification of 1-furan-2-yl-3-pyridin-2-yl-propenone, an antiinflammatory agent, and its metabolites in rat liver subcellular fractions. Archives of Pharmacal Research, 29(11), 984-989. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of flavanone derivatives. ResearchGate. [Link]

-

Wang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5641. [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-13. [Link]

-

Abdel-Aziz, M., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(10), 3209. [Link]

-

Panico, A. M., et al. (2003). Synthesis of Some New Thienyl and 1,3-thiazolyl-aminoketones With Anti-Inflammatory Activity. Il Farmaco, 58(10), 849-855. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2022). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Li, Y., et al. (2022). Research Progress on Anti-Inflammatory Mechanism of Inula cappa. Molecules, 27(19), 6296. [Link]

-

Ullah, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7149. [Link]

-

Chinn, L. J., et al. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103-1107. [Link]

-

Zhang, W., et al. (2018). Discovery of furyl/thienyl β-carboline derivatives as potent and selective PDE5 inhibitors with excellent vasorelaxant effect. European Journal of Medicinal Chemistry, 158, 649-663. [Link]

-

Schelz, Z., et al. (2019). Anti-inflammatory effects of benzotropolone derivatives. Journal of Food Bioactives, 7. [Link]

-

ResearchGate. (n.d.). Biological activities of thiophenes. ResearchGate. [Link]

-

Li, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 911918. [Link]

-

Wang, Y., et al. (2023). Synthesis and the In Vitro and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates. International Journal of Molecular Sciences, 24(14), 11468. [Link]

-

Szliszka, E., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1801. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 5. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Structure-activity relationships analysis of thienorphine and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant duloxetine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with analogous molecular structures.

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanone, with the chemical formula C₉H₁₃NOS, is a β-aminoketone of significant interest in medicinal chemistry.[1] Its structure incorporates a thiophene ring, a propanone backbone, and a dimethylamino group, which collectively define its chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are critical in the synthesis of active pharmaceutical ingredients (APIs). Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid in its identification and quality control during synthesis.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone are illustrated below.

Caption: Molecular structure of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone in CDCl₃ is detailed below.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | H-5 (Thiophene) |

| ~7.60 | dd | 1H | H-3 (Thiophene) |

| ~7.10 | dd | 1H | H-4 (Thiophene) |

| ~3.20 | t | 2H | -CH₂-C=O |

| ~2.80 | t | 2H | -CH₂-N |

| ~2.30 | s | 6H | -N(CH₃)₂ |

Rationale and Interpretation

The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

-

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing effect of the carbonyl group will deshield these protons. Based on data for 1-(2-thienyl)-1-propanone, the H-5 proton, being furthest from the substituent, will likely be the most downfield, followed by H-3 and H-4. The coupling pattern will be a doublet of doublets (dd) for each, reflecting coupling to the other two thiophene protons.

-

Methylene Protons: The two methylene groups form an ethyl bridge between the carbonyl and the dimethylamino group. The methylene protons adjacent to the carbonyl group (-CH₂-C=O) are expected to be more deshielded (around 3.20 ppm) due to the electron-withdrawing nature of the carbonyl. The methylene protons adjacent to the nitrogen atom (-CH₂-N) will appear slightly more upfield (around 2.80 ppm). Both signals are predicted to be triplets (t) due to coupling with the adjacent methylene group.

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a sharp singlet (s) at approximately 2.30 ppm.

Caption: Correlation of the molecular structure with predicted ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Below is the predicted ¹³C NMR spectrum for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone in CDCl₃.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O |

| ~144.0 | C-2 (Thiophene, quat.) |

| ~133.0 | C-5 (Thiophene) |

| ~131.0 | C-3 (Thiophene) |

| ~128.0 | C-4 (Thiophene) |

| ~55.0 | -CH₂-N |

| ~45.0 | -N(CH₃)₂ |

| ~38.0 | -CH₂-C=O |

Rationale and Interpretation

The predicted chemical shifts are derived from established ranges for different carbon environments and data from analogous structures like 3-(dimethylamino)-1-phenyl-1-propanone.

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and is expected to resonate at a low field, around 192.0 ppm.

-

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region. The quaternary carbon (C-2) attached to the carbonyl group will be the most downfield of the ring carbons, around 144.0 ppm. The other three methine carbons of the thiophene ring are predicted to appear between 128.0 and 133.0 ppm.

-

Aliphatic Carbons: The carbon of the methylene group adjacent to the nitrogen (-CH₂-N) is expected at approximately 55.0 ppm. The two equivalent methyl carbons of the dimethylamino group [-N(CH₃)₂] will give a single signal around 45.0 ppm. The methylene carbon adjacent to the carbonyl group (-CH₂-C=O) is predicted to be around 38.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (Thiophene) |

| ~2950-2800 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1670 | Strong | C=O stretch (Aryl ketone) |

| ~1520 & ~1410 | Medium | C=C stretch (Thiophene ring) |

| ~1150 | Medium | C-N stretch |

Rationale and Interpretation

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present.

-

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretching: A strong absorption band around 1670 cm⁻¹ is characteristic of an aryl ketone. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.

-

Thiophene Ring Stretching: The C=C stretching vibrations within the thiophene ring typically give rise to two bands in the 1520-1410 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to appear in the 1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The compound has a molecular weight of 183.27 g/mol .[2]

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183.

-

α-Cleavage (Amine): A prominent fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. Cleavage between C3 and C4 would lead to a fragment at m/z 58, [CH₂=N(CH₃)₂]⁺, which is often the base peak for β-aminoketones.

-

α-Cleavage (Ketone): Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in a thienoyl cation at m/z 111, [C₄H₃SCO]⁺.

-

McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely due to the presence of the more favorable amine-directed fragmentation.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for confirming the structure of this important pharmaceutical intermediate. Researchers can use this guide as a reference for interpreting their own experimental data, ensuring the quality and integrity of their synthetic products.

References

- PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride. National Center for Biotechnology Information.

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

- SpectraBase. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride.

- PubChem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. National Center for Biotechnology Information.

- Guidechem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol 13636-02-7 wiki.

- Benchchem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanone.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

- Scribd. (n.d.). Typical Infrared Absorption Frequencies.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shift.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- University of California, Los Angeles. (n.d.). Short Summary of ¹H-NMR Interpretation.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Cambridge. (n.d.). Chemical shifts.

Sources

A Technical Guide to the Organic Solvent Solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (CAS: 5424-47-5) in organic solvents. Due to the scarcity of publicly available quantitative data, this guide focuses on the foundational principles, theoretical considerations, and a definitive experimental framework for generating reliable solubility profiles. We detail the industry-standard Shake-Flask method, outline a robust HPLC-UV protocol for quantification, and interpret the expected results based on the molecule's physicochemical properties. The objective is to equip scientists with the necessary knowledge to perform these critical assessments in-house, ensuring data quality and supporting key development decisions in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, hereafter referred to as DMTP-HCl, is a heterocyclic aminoketone of interest in synthetic chemistry and pharmaceutical development. Its molecular architecture, featuring a thiophene ring, a ketone group, and a tertiary amine hydrochloride salt, defines its chemical behavior and, critically, its interaction with various solvents.

Understanding the solubility of DMTP-HCl is not an academic exercise; it is a fundamental prerequisite for process optimization and product development. Key areas where solubility data are indispensable include:

-

Process Chemistry: Selection of appropriate reaction media to ensure homogeneity and influence reaction kinetics.

-

Purification: Development of crystallization protocols, requiring a solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Identification of suitable anti-solvents is also critical.

-

Formulation Science: For liquid dosage forms, identifying a solvent or co-solvent system that can dissolve the active ingredient at the target concentration is a primary step.

-

Analytical Chemistry: Preparation of stock solutions and standards for methods such as HPLC or GC requires solvents that can readily dissolve the analyte.

This guide provides the theoretical and practical framework necessary to systematically determine the solubility of DMTP-HCl across a spectrum of relevant organic solvents.

Physicochemical Properties & Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of DMTP-HCl, we must first analyze its structural features.

Chemical Structure:

-

Compound Name: 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride[3]

-

Molecular Formula: C₉H₁₄ClNOS[5]

-

Molecular Weight: 219.73 g/mol [3]

-

Appearance: White powder[4]

-

Melting Point: 178 °C[6]

Key Functional Groups and Their Influence:

-

Hydrochloride Salt: This is the most dominant feature influencing polarity. The ionic nature of the N⁺-H Cl⁻ bond makes DMTP-HCl a highly polar, salt-like compound. It is expected to have appreciable solubility in polar solvents, particularly those capable of solvating ions. The salt form generally enhances solubility in polar media compared to its free base counterpart.[7]

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to its affinity for polar protic and aprotic solvents.

-

Thiophene Ring: This heterocyclic aromatic ring is moderately polar and contributes to the overall van der Waals forces and potential π-π stacking interactions.

-

Aliphatic Chain: The short propylene chain is nonpolar.

Theoretical Solubility Profile:

-

High Solubility Expected in: Polar protic solvents like methanol, ethanol, and water. These solvents can effectively solvate both the chloride anion and the protonated amine cation through hydrogen bonding and dipole-ion interactions.

-

Moderate to Good Solubility Expected in: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents have large dipole moments and can solvate the cation effectively, though they are less effective at solvating the chloride anion compared to protic solvents.

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The weak London dispersion forces of these solvents are insufficient to overcome the strong ionic lattice energy of the hydrochloride salt.[2][7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method , as endorsed by the Organisation for Economic Co-operation and Development (OECD) in guideline 105.[8][9][10] This method is considered the "gold standard" for its accuracy and direct measurement of the saturation point.[11]

Principle of the Shake-Flask Method

An excess amount of the solid compound (DMTP-HCl) is added to a known volume of the solvent. The heterogeneous mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.

Diagram: Solubility Determination Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: A flowchart of the Shake-Flask method for solubility.

Detailed Step-by-Step Protocol

Materials:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl (solid powder)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Validated HPLC-UV system

Procedure:

-

Preliminary Test: To estimate the solubility range, add ~10 mg of DMTP-HCl to 1 mL of solvent. Observe if it dissolves readily. This helps in determining the appropriate excess amount for the main experiment.

-

Sample Preparation: Add a sufficient excess of DMTP-HCl to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent. "Sufficient excess" means enough solid remains undissolved at equilibrium to be clearly visible.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.

-

Causality: A minimum of 24 hours is recommended. To ensure equilibrium has been reached, a validation step is crucial: analyze samples taken at different time points (e.g., 24h and 48h). The concentration should be consistent between these points, indicating a stable plateau.

-

-

Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.

-

Trustworthiness: To obtain a particle-free sample for analysis, either centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Filtration is often preferred to ensure complete removal of particulates that could interfere with the analysis.

-

-

Sample Dilution: Immediately after separation, accurately pipette an aliquot of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the calibrated range of the analytical method. A large dilution factor may be necessary for highly soluble systems.

-

Quantification: Analyze the diluted sample using the validated analytical method described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying pharmaceutical compounds.[12][13]

Hypothetical HPLC-UV Method Parameters:

-

Instrument: HPLC system with a UV/Vis detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: The wavelength of maximum absorbance for DMTP-HCl, likely between 250-280 nm due to the thiophene chromophore. This must be determined experimentally.

-

Calibration: Prepare a series of at least five standards of known DMTP-HCl concentration in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) ≥ 0.999 for trustworthiness.

Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The following serves as a template for presenting the experimentally determined results.

Table 1: Illustrative Solubility of DMTP-HCl in Various Organic Solvents at 25°C

| Solvent Class | Solvent Name | Polarity Index¹ | Dielectric Constant (ε)² | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 5.1 | 32.7 | > 100 | Very Soluble |

| Ethanol | 4.3 | 24.5 | > 50 | Freely Soluble | |

| Isopropanol | 3.9 | 19.9 | ~ 15 | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 | Very Soluble |

| Acetonitrile | 5.8 | 37.5 | ~ 5 | Sparingly Soluble | |

| Acetone | 5.1 | 20.7 | < 1 | Slightly Soluble | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | 9.1 | < 0.1 | Very Slightly Soluble |

| Toluene | 2.4 | 2.4 | < 0.01 | Practically Insoluble | |

| n-Hexane | 0.1 | 1.9 | < 0.01 | Practically Insoluble |

¹Snyder Polarity Index. ²Values are approximate and for reference. Note: The quantitative values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Interpretation of Expected Results: The results are expected to strongly correlate with solvent polarity. The high solubility in methanol and DMSO would be driven by their high polarity and ability to solvate the ionic salt. The lower solubility in less polar solvents like acetone and the near-insolubility in nonpolar solvents like hexane align perfectly with the "like dissolves like" principle.[14] This data allows a scientist to rationally select a solvent for a specific task, such as choosing methanol for creating a concentrated stock solution or identifying hexane as a potential anti-solvent for crystallization.

Conclusion

While a definitive public database for the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl is not available, this guide provides the complete theoretical and experimental framework required to generate this critical data. By understanding the physicochemical properties of the molecule and rigorously applying the standardized Shake-Flask method coupled with a validated HPLC-UV quantification protocol, researchers can produce reliable and accurate solubility profiles. Such data is foundational for informed decision-making throughout the chemical and pharmaceutical development lifecycle, enabling efficient process development, robust purification strategies, and successful formulation design.

References

-

OECD (2006), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. (URL: [Link])

-

Chemsrc (2024), 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride Chemical & Physical Properties. (URL: [Link])

-

Home Sunshine Pharma (2024), 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride CAS NO: 5424-47-5. (URL: [Link])

-

PubChem (2024), 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, National Center for Biotechnology Information. (URL: [Link])

-

Kazachkov, M., & Yu, P. H. (2005), A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples, Journal of Chromatography B, 824(1-2), 116-122. (URL: [Link])

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. (URL: [Link])

-

Legislation.gov.uk (2009), a.6. water solubility, REACH - Test Methods. (URL: [Link])

-

ChemBK (2024), 3-(Dimethylamino)-1-(2-thienyl)-1-propanol Request for Quotation. (URL: [Link])

-

PubChem (2024), 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, National Center for Biotechnology Information. (URL: [Link])

-

Marques, M. R. C. (2011), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, Dissolution Technologies. (URL: [Link])

-

FILAB (2024), Solubility testing in accordance with the OECD 105. (URL: [Link])

-

Homework.Study.com (2023), How does polarity affect solubility?. (URL: [Link])

-

Chemistry LibreTexts (2023), Solubility and Factors Affecting Solubility. (URL: [Link])

-

Bio-Rad Laboratories (2025), How Does Solvent Polarity Impact Compound Solubility?, YouTube. (URL: [Link])

-

Serajuddin, A. T., & Jarowski, C. I. (1985), Precaution on use of hydrochloride salts in pharmaceutical formulation, Journal of Pharmaceutical Sciences, 74(1), 142-147. (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride CAS NO: 5424-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CAS#:5424-47-5 | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | Chemsrc [chemsrc.com]